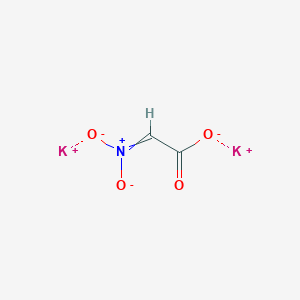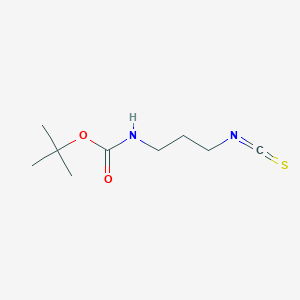
2,3-Dimethoxybenzohydrazide
概要
説明
2,3-Dimethoxybenzohydrazide is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Urease Inhibitory Potential
2,3-Dimethoxybenzohydrazide derivatives have been evaluated for their potential in urease inhibition. This research explored the inhibitory effects of these derivatives, comparing their efficacy with standard inhibitors. The study revealed that some derivatives exhibited significant urease inhibitory potentials, which could be beneficial in various biomedical applications (Taha et al., 2017).
2. Nanoparticle Carrier Systems for Agriculture
In the field of agriculture, this compound-related compounds have been used to develop carrier systems like solid lipid nanoparticles and polymeric nanocapsules. These systems are designed for the sustained release of fungicides, reducing environmental toxicity and improving the efficacy of the fungicides. This approach offers new possibilities for the prevention and treatment of fungal diseases in plants (Campos et al., 2015).
3. Anticancer Activities
Several derivatives of this compound have been synthesized and tested for their antiproliferative activities against cancer cells. The compounds showed varying degrees of effectiveness, with some exhibiting high efficacy against specific cancer cell lines. This highlights the potential of these compounds in developing new cancer treatments (Jin et al., 2006).
4. Potential Antimicrobial Agents
Derivatives of N'-benzylidene-3,4-dimethoxybenzohydrazide have been explored for their potential as antimicrobial agents. These compounds were designed to target multidrug efflux pumps, showing promising antibacterial and antifungal activities. The study included in vitro, in vivo, and in silico approaches, indicating their potential in combating various microbial infections (Eldin et al., 2022).
5. Polymorphic Crystallization Control
Research involving 2,6-dimethoxybenzoic acid, a related compound, focused on controlling the polymorphic outcome of crystallization using additives. This study is significant in the field of material science, providing insights into the manipulation of crystal forms for various applications (Semjonova & Be̅rziņš, 2022).
6. Insulin-Like Activity
This compound derivatives have been utilized in the synthesis of oxidovanadium(V) complexes, which were tested for insulin-like activity. These complexes demonstrated significant potential in lowering blood glucose levels in diabetic mice without altering glucose levels in normal mice, suggesting their application in diabetes treatment (Zhou et al., 2019).
Safety and Hazards
The safety information for 2,3-Dimethoxybenzohydrazide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
- One possible mechanism involves enzymatic decarboxylation and carboxylation. For instance, reversible 2,3-dihydroxybenzoate acid decarboxylase (2,3-DHBD) undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 .
- The enzyme 2,3-DHBD_Ao from Aspergillus oryzae features a V-shaped tunnel through which the substrate travels. The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
2,3-Dimethoxybenzohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as decarboxylases, which are involved in the decarboxylation of benzoic acid derivatives . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of signaling molecules, leading to changes in cellular responses . Furthermore, it has been found to alter the expression of specific genes, which can impact cellular functions such as proliferation, differentiation, and apoptosis. The compound also affects metabolic pathways by interacting with key enzymes involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to biomolecules such as enzymes and proteins, leading to inhibition or activation of their functions . For example, this compound can inhibit the activity of decarboxylases by binding to their active sites, thereby preventing the decarboxylation of substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes such as decarboxylases and oxidases, which play crucial roles in metabolic processes. Additionally, this compound can affect the levels of metabolites by modulating the activity of key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can influence its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
2,3-dimethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-5-3-4-6(8(7)14-2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLLOWWVYZWIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395643 | |
| Record name | 2,3-dimethoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321195-74-8 | |
| Record name | 2,3-dimethoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B1307977.png)



![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)
![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)


